Neodihydrohistrionicotoxin

Beschreibung

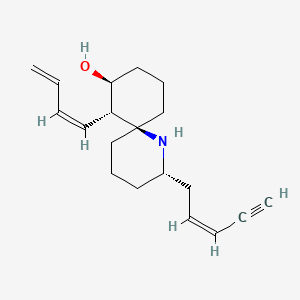

Neodihydrohistrionicotoxin is a bioactive alkaloid isolated from the skin secretions of poison-dart frogs (Dendrobates histrionicus), a species renowned for its complex array of neurotoxic compounds. This alkaloid belongs to the histrionicotoxin (HTX) family, characterized by their spirocyclic quinolizidine or indolizidine cores and potent nicotinic acetylcholine receptor (nAChR) antagonism . This compound is structurally related to histrionicotoxin but differs in saturation and stereochemistry, which influence its biological activity and physicochemical properties. Its detection and quantification rely on gas chromatography-mass spectrometry (GC-MS), with a chromatographic emergence temperature of 210–211°C .

Eigenschaften

CAS-Nummer |

55475-52-0 |

|---|---|

Molekularformel |

C19H27NO |

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

(2S,6R,10S,11S)-11-[(1Z)-buta-1,3-dienyl]-2-[(Z)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol |

InChI |

InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1,4-7,12,16-18,20-21H,2,8-11,13-15H2/b7-5-,12-6-/t16-,17-,18+,19-/m1/s1 |

InChI-Schlüssel |

FQIWPVJJYOOITJ-AFVFYVOOSA-N |

Isomerische SMILES |

C=C/C=C\[C@@H]1[C@H](CCC[C@]12CCC[C@H](N2)C/C=C\C#C)O |

Kanonische SMILES |

C=CC=CC1C(CCCC12CCCC(N2)CC=CC#C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Neodihydrohistrionicotoxin umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der Syntheseweg beinhaltet oft die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Konstruktion der bicyclischen Kernstruktur durch eine Reihe von Cyclisierungsreaktionen.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschte chemische Struktur zu erreichen.

Reinigung: Das Endprodukt wird mit Techniken wie Chromatographie gereinigt, um reines this compound zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft den Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren, um die Industriestandards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Neodihydrohistrionicotoxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.

Substitution: Halogene, Nukleophile und andere Substitutionsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert. Es zielt hauptsächlich auf nikotinerge Acetylcholinrezeptoren ab, die an der Übertragung von Nervensignalen beteiligt sind. Durch die Bindung an diese Rezeptoren kann this compound ihre Aktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt. Dieser Wirkmechanismus macht es zu einem wertvollen Werkzeug für die Untersuchung des Nervensystems und die Entwicklung neuer therapeutischer Mittel.

Wirkmechanismus

Neodihydrohistrionicotoxin exerts its effects by interacting with specific molecular targets and pathways. It primarily targets nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. By binding to these receptors, this compound can modulate their activity, leading to various physiological effects. This mechanism of action makes it a valuable tool for studying the nervous system and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Alkaloids

Neodihydrohistrionicotoxin shares its biosynthetic origin and functional roles with several histrionicotoxin analogs. Below is a detailed comparison based on chromatographic behavior, geographic distribution, and detection frequency (Table 1).

Table 1: Comparative Analysis of Histrionicotoxin Analogs

| Compound | Chromatographic Emergence (°C) | Geographic Distribution (Dendrobates histrionicus) | Detection Frequency (Major/Minor) | Key Structural Features |

|---|---|---|---|---|

| Histrionicotoxin | 215 | Universal | Major | Spirocyclic quinolizidine |

| Isodihydrohistrionicotoxin | 215 | Universal | Major | Reduced double bond, stereoisomer |

| Allodihydrohistrionicotoxin | 215 | Universal | Major | Reduced double bond, stereoisomer |

| This compound | 210–211 | No clear geographic trend | Minor | Reduced double bond, distinct stereochemistry |

| Octahydrohistrionicotoxin | 212 | Southern populations only | Minor | Fully saturated core |

| Tetrahydrohistrionicotoxin | 210–211 | Variable | Minor | Partial saturation |

Key Findings

Structural Differentiation: this compound is distinguished from histrionicotoxin by the partial saturation of its quinolizidine ring, which reduces its polarity and alters its receptor-binding affinity . Unlike octahydrohistrionicotoxin, which is fully saturated, this compound retains one double bond, contributing to its intermediate emergence temperature (210–211°C vs. 212°C for octahydrohistrionicotoxin) .

histrionicus . This suggests ecological or genetic factors influence its biosynthesis.

Analytical Detection: Co-elution challenges occur with tetrahydrohistrionicotoxin due to overlapping emergence temperatures (210–211°C). Resolution requires advanced GC-MS techniques, such as chemical ionization and ion-current profiling . this compound is classified as a "minor" alkaloid, detected in <50% of population samples, whereas histrionicotoxin, isodihydro-, and allodihydrohistrionicotoxin are "major" and universally present .

However, reduced ring saturation may diminish potency compared to the parent compound .

Biologische Aktivität

Neodihydrohistrionicotoxin is a biologically active compound primarily derived from the skin secretions of certain amphibians, particularly those in the Dendrobatidae family. This article explores its biological activity, mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound is a bicyclic alkaloid that exhibits unique structural features relevant to its biological activity. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The following table summarizes the key steps involved in its synthesis:

| Step | Description |

|---|---|

| Formation of Core Structure | Cyclization reactions to create the bicyclic framework. |

| Functional Group Modifications | Introduction or modification of functional groups for bioactivity. |

| Purification | Techniques such as chromatography to isolate the compound. |

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs) , which are crucial for neurotransmission in the nervous system. By binding to these receptors, this compound can modulate synaptic transmission, leading to various physiological effects such as paralysis or altered sensory perception.

Molecular Targets

- Nicotinic Acetylcholine Receptors : this compound exhibits a high affinity for nAChRs, influencing their activity and potentially leading to neurotoxic effects.

- Ion Channels : It may also interact with other ion channels, contributing to its biological effects.

Biological Activity and Effects

The biological activity of this compound has been investigated through various studies. Key findings include:

- Neurotoxicity : It has been shown to induce paralysis in model organisms by blocking neuromuscular transmission.

- Analgesic Properties : Some studies suggest potential analgesic effects, making it a candidate for further research in pain management.

- Research Applications : Used as a tool in pharmacological studies to understand receptor interactions and mechanisms of toxicity.

Case Studies

- Toxicological Assessment : A study examined the effects of this compound on mice, revealing significant neurotoxic outcomes at specific dosages. The study highlighted its potential as a model for understanding amphibian-derived toxins' effects on mammalian systems .

- Pharmacological Research : Research focused on the binding affinity of this compound to nAChRs demonstrated its potential utility in developing new therapeutic agents targeting these receptors .

Comparative Analysis with Similar Compounds

This compound is often compared with other alkaloids such as histrionicotoxin and nicotine due to their shared mechanism of action on nAChRs. The following table outlines key differences:

| Compound | Source | Primary Action | Affinity for nAChRs |

|---|---|---|---|

| This compound | Dendrobatidae frogs | Neuromuscular blockade | High |

| Histrionicotoxin | Dendrobatidae frogs | Neuromuscular blockade | Moderate |

| Nicotine | Tobacco plants | Stimulant effect on CNS | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.